Cas no 1797286-07-7 (N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-oxo-4H-chromene-2-carboxamide)
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-oxo-4H-chromene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-[[1-(3-Cyano-2-pyrazinyl)-4-piperidinyl]methyl]-4-oxo-4H-1-benzopyran-2-carboxamide
- N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-oxo-4H-chromene-2-carboxamide
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- Inchi: 1S/C21H19N5O3/c22-12-16-20(24-8-7-23-16)26-9-5-14(6-10-26)13-25-21(28)19-11-17(27)15-3-1-2-4-18(15)29-19/h1-4,7-8,11,14H,5-6,9-10,13H2,(H,25,28)
- InChI Key: ALABNNBJVWSIFA-UHFFFAOYSA-N
- SMILES: C1(C(NCC2CCN(C3=NC=CN=C3C#N)CC2)=O)OC2=CC=CC=C2C(=O)C=1
Experimental Properties
- Density: 1.39±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 665.9±55.0 °C(Predicted)
- pka: 14.60±0.20(Predicted)
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-oxo-4H-chromene-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6178-8088-2μmol |
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-oxo-4H-chromene-2-carboxamide |
1797286-07-7 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6178-8088-5μmol |
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-oxo-4H-chromene-2-carboxamide |
1797286-07-7 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6178-8088-10μmol |
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-oxo-4H-chromene-2-carboxamide |
1797286-07-7 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6178-8088-20μmol |
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-oxo-4H-chromene-2-carboxamide |
1797286-07-7 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6178-8088-1mg |
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-oxo-4H-chromene-2-carboxamide |
1797286-07-7 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6178-8088-2mg |
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-oxo-4H-chromene-2-carboxamide |
1797286-07-7 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6178-8088-3mg |
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-oxo-4H-chromene-2-carboxamide |
1797286-07-7 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6178-8088-4mg |
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-oxo-4H-chromene-2-carboxamide |
1797286-07-7 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6178-8088-5mg |
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-oxo-4H-chromene-2-carboxamide |
1797286-07-7 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6178-8088-10mg |
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-oxo-4H-chromene-2-carboxamide |
1797286-07-7 | 10mg |
$79.0 | 2023-09-09 |
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-oxo-4H-chromene-2-carboxamide Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-oxo-4H-chromene-2-carboxamide
Introduction to N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-oxo-4H-chromene-2-carboxamide (CAS No. 1797286-07-7)
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-oxo-4H-chromene-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound, identified by its CAS number 1797286-07-7, belongs to a class of molecules that exhibit promising properties for further exploration in drug development. The intricate arrangement of functional groups within its molecular framework suggests a high degree of specificity, which is crucial for targeting biological pathways effectively.
The molecular structure of N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-oxo-4H-chromene-2-carboxamide features a chromene core, which is a heterocyclic aromatic compound known for its versatility in medicinal chemistry. The presence of a piperidine ring attached to the chromene moiety enhances the compound's ability to interact with biological targets. Specifically, the 1-(3-cyanopyrazin-2-yl)piperidin-4-yl substituent introduces a cyano group and a pyrazine ring, both of which are well-documented for their role in modulating various biological processes. This combination of structural elements makes the compound a candidate for further investigation in the development of novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of chromene derivatives due to their reported bioactivities, including anti-inflammatory, antioxidant, and anticancer properties. The< strong>N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-oxo-4H-chromene-2-carboxamide structure presents an intriguing opportunity to harness these properties for therapeutic purposes. The cyano group in the pyrazine ring can participate in hydrogen bonding interactions, while the piperidine ring can enhance solubility and metabolic stability, making it an attractive scaffold for drug design.
Recent studies have highlighted the importance of understanding the structural features that contribute to the bioactivity of heterocyclic compounds. The< strong>chromene core in N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-y]methyl}-4 oxo - 4H - chromene - 2 - carboxamide has been shown to exhibit significant binding affinity to various biological targets. This has led to investigations into its potential as an inhibitor or modulator of enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders. The< strong>piperidine moiety further enhances the compound's interaction with these targets by providing additional binding sites and improving pharmacokinetic properties.
The synthesis and characterization of N-{[1-(3-cyanopyrazin - 2 - yl)piperidin - 4 - yl]methyl}- 4 - oxo - 4H - chromene - 2 - carboxamide have been subjects of extensive research. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are critical for subsequent pharmacological evaluations. Techniques such as palladium-catalyzed cross-coupling reactions and multi-step organic synthesis have been utilized to construct the complex molecular framework efficiently. These synthetic strategies not only demonstrate the compound's feasibility but also highlight its potential as a building block for more complex drug candidates.
The pharmacological profile of N-{[1-(3-cyanopyrazine - 2 - yl)piperidin - 4 - yl]methyl}- 4 oxo - 4H chromene - 2 carboxamide is currently under investigation in various preclinical studies. Initial findings suggest that this compound exhibits promising activity against certain cancer cell lines, possibly through inhibition of key signaling pathways involved in tumor growth and progression. Additionally, its antioxidant properties have been observed in vitro, indicating potential therapeutic benefits in conditions associated with oxidative stress.
The development of novel therapeutic agents often requires a thorough understanding of their interactions with biological systems at both molecular and cellular levels. Computational modeling and molecular dynamics simulations have been employed to predict how N-{[1-(3-cyanopyrazine - 2 - yl)piperidin - 4 yl)methyl]-} 4 oxo - 44 H chromene _ 22 carboxamide might interact with target proteins and enzymes. These studies provide valuable insights into its mechanism of action and help guide further optimization efforts.
In conclusion, N-{[1-(3-cyanopyrazine _ 22 yl)piperidin _ 44 yl)methyl]-}44 H chromene _22 carboxamide (CAS No.1797286_07_7) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and preliminary pharmacological activities make it an attractive molecule for developing new treatments against various diseases. As research continues, additional insights into its mechanism of action and therapeutic potential are expected to emerge, paving the way for innovative drug development strategies.
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